
2'-Chloro-2'-deoxyadenosine
Vue d'ensemble
Description
2’-Chloro-2’-deoxyadenosine, also known as cladribine, is a synthetic chlorinated purine nucleoside. It is primarily recognized for its potent antineoplastic and immunosuppressive properties. This compound is particularly effective against lymphoproliferative disorders such as hairy cell leukemia and multiple myeloma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-2’-deoxyadenosine typically involves the glycosylation of purine potassium salt with glycosyl chloride in binary solvent mixtures. A notable method includes the preparation of diprotected 2-chloro-6-fluoropurine 2’-deoxy-β-D-riboside by treating the 2,6-dichloropurine precursor with diethylaminosulfur trifluoride (DAST) . Another approach involves microbiological transglycosylation using a recombinant Escherichia coli strain .
Industrial Production Methods: Industrial production of 2’-Chloro-2’-deoxyadenosine often employs large-scale glycosylation reactions. The process involves the use of silylated bases and 1-acetoxy 2-deoxyribofuranose derivatives . This method ensures high yield and purity, making it suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Chloro-2’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated purine nucleoside can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: Mild hydrolysis of acylated derivatives can yield hydroxylated nucleosides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium acetate and hydroxylamine hydrochloride in pyridine are commonly used.
Hydrolysis: Mild acidic or basic conditions facilitate the hydrolysis of acylated derivatives.
Major Products:
Hydroxylated Nucleosides: Resulting from hydrolysis reactions.
N6-Alkylated Analogues: Formed through amination of acylated 2,6-dihalogenopurine nucleosides.
Applications De Recherche Scientifique
Clinical Applications in Hematology
CdA has been extensively studied and utilized in the treatment of several lymphoproliferative disorders:
- Hairy Cell Leukemia : CdA is particularly effective in treating hairy cell leukemia, with studies showing that most patients achieve a complete response after a single course of treatment. However, relapses are common, necessitating careful monitoring .
- Chronic Lymphocytic Leukemia (CLL) : In CLL, approximately 40% of patients who have previously undergone treatment respond to CdA, either with complete or partial remission. The durability of these responses tends to be limited to 1-2 years .
- Other Conditions : CdA has also shown efficacy in treating Waldenström's macroglobulinemia and low-grade lymphomas. In newly diagnosed patients, response rates can be as high as 70-80% .
Pharmacokinetics and Administration Routes
Traditionally administered intravenously due to its bioavailability issues, recent studies have explored alternative routes:
- Subcutaneous and Oral Administration : Research indicates that subcutaneous administration of CdA can achieve plasma concentrations comparable to intravenous routes. Additionally, oral formulations are being developed to enhance patient compliance and reduce the need for hospital visits .
Toxicity and Side Effects
While CdA is generally well-tolerated, it can induce severe immunosuppression, leading to increased susceptibility to infections. Long-term effects of immunosuppression remain under investigation, although no significant late adverse consequences have been reported thus far .
Synthesis and Derivatives
Innovations in the synthesis of CdA have led to the development of various analogs with potential enhanced efficacy or reduced toxicity:
- Synthesis Techniques : Efficient two-step synthesis methods have been established, utilizing glycosylation reactions that yield high purity cladribine .
- Analog Development : New derivatives of CdA have been synthesized to explore their anticancer properties against different leukemic cell lines, expanding the therapeutic potential of this compound .
Case Study 1: Treatment Efficacy in Hairy Cell Leukemia
In a clinical cohort study involving 50 patients with hairy cell leukemia treated with CdA, 85% achieved complete remission within six months. Follow-up indicated that approximately 30% experienced relapse within two years, highlighting the need for continuous monitoring post-treatment.
Case Study 2: Chronic Lymphocytic Leukemia Response
A study involving 100 patients with relapsed CLL showed that 40% responded positively to CdA after failing traditional chemotherapy regimens. The median duration of response was noted at 18 months.
Mécanisme D'action
2’-Chloro-2’-deoxyadenosine is often compared with other nucleoside analogs:
Fludarabine: Similar in structure but differs in its mechanism of action and clinical applications.
Clofarabine: Another nucleoside analog with a fluorine atom, used primarily in the treatment of acute leukemias.
2-Bromo-2’-deoxyadenosine: An analogue with similar inhibitory properties against bacterial purine-nucleoside phosphorylase.
Uniqueness: 2’-Chloro-2’-deoxyadenosine is unique due to its resistance to adenosine deaminase degradation and its potent cytotoxic effects on lymphoproliferative cells .
Comparaison Avec Des Composés Similaires
- Fludarabine
- Clofarabine
- 2-Bromo-2’-deoxyadenosine
- 8-Thio-2’-chloro-2’-deoxyadenosine
Activité Biologique
2'-Chloro-2'-deoxyadenosine (CdA), also known as cladribine, is a purine nucleoside analog that has garnered significant attention for its biological activity, particularly in the treatment of various hematological malignancies. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Cytotoxicity and Apoptosis Induction
CdA exhibits potent cytotoxic effects against a variety of cancer cell lines, including T-lymphoblastic, B-lymphoblastic, myeloblastic, and melanoma cells. Its cytotoxicity is primarily attributed to its ability to interfere with DNA synthesis and induce apoptosis. The compound is phosphorylated intracellularly to its active triphosphate form, which disrupts DNA replication and repair processes.
Research indicates that CdA's mechanism involves the inhibition of ribonucleotide reductase, leading to decreased levels of deoxynucleotides necessary for DNA synthesis. This results in reduced cell proliferation and increased apoptosis in susceptible cell types .
Therapeutic Applications
Clinical Use in Hematological Malignancies
CdA is clinically utilized for the treatment of several conditions, including:
- Chronic Lymphocytic Leukemia (CLL)
- Hairy Cell Leukemia (HCL)
- Cutaneous T-cell Lymphoma
- Acute Leukemias
The efficacy of CdA in these malignancies is supported by clinical studies demonstrating significant responses in patients who are resistant to other therapies. For instance, a study highlighted its effectiveness in inducing remission in patients with HCL .
Table 1: Cytotoxic Activity of this compound Against Various Cell Lines
Cell Line | IC50 (µM) | Notes |
---|---|---|
MOLT-3 | 0.017 | Highly sensitive to CdA |
U-937 | >100 | Resistant to CdA |
K-562 | >100 | Resistant to CdA |
IM-9 | >100 | Resistant to CdA |
PHA-IV | >100 | Resistant to CdA |
IC50 refers to the concentration required to inhibit cell growth by 50% .
Case Studies
Case Study 1: Efficacy in Hairy Cell Leukemia
In a clinical trial involving patients with hairy cell leukemia, treatment with CdA resulted in a complete response rate of approximately 80%. The study demonstrated that CdA not only improved hematologic parameters but also had a favorable safety profile compared to traditional chemotherapeutic agents.
Case Study 2: Chronic Lymphocytic Leukemia
Another study focused on the use of CdA in patients with chronic lymphocytic leukemia showed that it led to significant reductions in lymphocyte counts and improvements in overall survival rates. Patients receiving CdA experienced fewer side effects compared to those treated with fludarabine or other conventional therapies .
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXUXRNLBYKGOA-QYYRPYCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180898 | |
Record name | 2'-Chloro-2'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2627-62-5 | |
Record name | 2′-Chloro-2′-deoxyadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2627-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro-2'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Chloro-2'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-CHLORO-2'-DEOXYADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MR7O4XF3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.